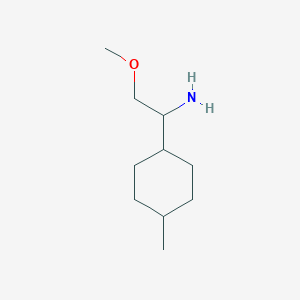

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine

Beschreibung

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- Molecular ion peak : m/z 171.28 [M]⁺.

- Fragmentation patterns :

- m/z 156 (loss of CH₃).

- m/z 113 (loss of CH₂OCH₃).

Eigenschaften

IUPAC Name |

2-methoxy-1-(4-methylcyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8-3-5-9(6-4-8)10(11)7-12-2/h8-10H,3-7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDUYXZIIJVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C(COC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reductive Amination of 4-Methylcyclohexanone with Methanol and Ammonia

This method is a classical approach where 4-methylcyclohexanone reacts with methanol and ammonia to form an imine intermediate, which is subsequently reduced to yield the target amine.

- Step 1: Formation of imine intermediate by condensation of 4-methylcyclohexanone with ammonia in the presence of methanol.

- Step 2: Reduction of the imine intermediate to 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

This method benefits from straightforward reaction conditions and good yields, with the methoxy group introduced via the methanol solvent acting as a nucleophile.

Azide Route via trans-4-Methylcyclohexyl Formic Acid Derivatives

A more elaborate synthetic route involves the preparation of trans-4-methylcyclohexylamine derivatives through azide intermediates, followed by reduction to the amine.

- Step 1: React trans-4-methylcyclohexyl formic acid with sodium azide in an organic solvent such as trichloromethane, ethyl acetate, or methylene dichloride.

- Step 2: Slowly add polyphosphoric acid or trichloroacetic acid as a catalyst under controlled temperature (20–65 °C) to facilitate azide formation and rearrangement.

- Step 3: After completion, neutralize with sodium hydroxide solution and separate the organic phase.

- Step 4: Dry and concentrate the organic layer to isolate trans-4-methylcyclohexylamine with high purity (GC purity > 99.6%) and good yield (~85%).

- Step 5: The amine can then be further reacted with methanol under reductive conditions to introduce the methoxy group, forming the target compound.

This method provides high enantiomeric excess (E.e% ~99.7%), indicating excellent stereochemical control, which is critical for applications requiring chiral purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (GC) | Notes |

|---|---|---|---|---|---|

| Reductive amination of 4-methylcyclohexanone | 4-Methylcyclohexanone, NH3, MeOH | Imine formation, reduction (NaBH4/H2) | ~80-90 | Not specified | Simple, direct, methoxy from MeOH |

| Azide route via formic acid derivative | trans-4-Methylcyclohexyl formic acid | Sodium azide, PPA/TCA, NaOH, organic solvents | ~85 | >99.6 | High stereoselectivity, multiple solvents used |

| Catalytic hydrogenation of imine intermediates | 4-Methylcyclohexanone + ammonia | H2, Pd/C or Raney Ni catalyst | Not specified | Not specified | Alternative to NaBH4 reduction |

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine serves as a valuable reagent. It is utilized as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile tool in synthetic organic chemistry.

Key Reactions:

- Oxidation: Can yield ketones or aldehydes.

- Reduction: Converts to corresponding alcohols or amines.

- Substitution: The methoxy group can be replaced with other functional groups under specific conditions.

Biology

Research indicates that this compound may exhibit biological activity by interacting with various biological systems. Preliminary studies suggest its potential role as a ligand that modulates receptor activity, which could have implications for drug development.

Case Study Example:

A study exploring the interactions of similar compounds with biological receptors found that derivatives of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine could influence receptor pathways associated with neurotransmission, suggesting potential applications in neuropharmacology.

Medicine

The compound is being investigated for its therapeutic properties. It may serve as a precursor for synthesizing pharmaceutical compounds aimed at treating various conditions. Its structural similarity to known bioactive molecules positions it as a candidate for further medicinal chemistry studies.

Potential Therapeutic Applications:

- Development of new analgesics or anti-inflammatory drugs.

- Exploration of neuroprotective effects against neurodegenerative diseases.

Industry

In industrial applications, 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine is utilized in developing new materials and chemical products. Its unique properties allow it to be incorporated into formulations that require specific performance characteristics.

Wirkmechanismus

The mechanism of action of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and notable properties:

Key Structural Differences and Implications:

- Cyclohexyl vs. Aromatic Rings : The 4-methylcyclohexyl group in the target compound introduces greater lipophilicity compared to phenyl or benzyloxy substituents (e.g., 2C-D, ; 2-[(4-methoxyphenyl)methoxy]ethan-1-amine, ). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Heterocyclic Substitutions : Compounds with oxane (tetrahydropyran) or morpholine groups (e.g., ) exhibit intermediate polarity, balancing solubility and membrane permeability.

- Electron-Withdrawing Groups : The 4-chlorophenyl analog () demonstrates how electron-withdrawing substituents can modulate receptor binding affinity through electronic effects.

Physicochemical Properties

A comparative analysis of physicochemical parameters:

Biologische Aktivität

2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine, commonly referred to as methoxetamine (MXE), is a synthetic compound that belongs to the arylcyclohexylamine class. This compound has garnered attention for its unique biological activities, particularly as a dissociative anesthetic. This article explores the biological activity of MXE, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₉NO

- Molecular Weight : 171.28 g/mol

The structure of MXE includes a methoxy group and a cyclohexyl moiety, which contribute to its distinctive pharmacological profile.

MXE primarily acts as an NMDA receptor antagonist , similar to ketamine, leading to alterations in perception and consciousness. Its interaction with the NMDA receptor is believed to underlie its psychoactive effects, which include dissociation and analgesia. Additionally, MXE may influence other neurotransmitter systems, including serotonin and dopamine pathways, potentially contributing to its antidepressant effects.

1. Dissociative Anesthetic Effects

MXE produces dissociative anesthesia characterized by profound analgesia and altered sensory perception. Studies have shown that it can induce a state similar to that caused by ketamine, making it a candidate for further research in anesthetic applications.

2. Antidepressant Potential

Research indicates that MXE may exhibit rapid antidepressant effects, similar to those observed with ketamine. Its ability to modulate glutamatergic transmission could provide new avenues for treating mood disorders.

3. Neuroprotective Effects

Some studies suggest that MXE may offer neuroprotective benefits by reducing excitotoxicity in neuronal cells. This property could be beneficial in conditions such as traumatic brain injury or neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ketamine | C₁₃H₁₆ClN | Established anesthetic with strong NMDA receptor antagonism |

| Phencyclidine (PCP) | C₁₇H₂₄N₂ | Potent dissociative anesthetic with hallucinogenic properties |

| 3-Methoxy-N,N-dimethylphenethylamine | C₁₂H₁₇N | Shares methoxy group; studied for psychoactive effects |

This table highlights the unique aspects of MXE while also demonstrating the diversity within the arylcyclohexylamine class.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profile of MXE:

- Study on Antidepressant Effects : A clinical trial investigated the rapid antidepressant effects of MXE in patients with treatment-resistant depression. Results indicated significant improvements in depressive symptoms within hours of administration, suggesting a potential role for MXE in rapid-acting antidepressant therapies.

- Neuroprotective Study : Another study evaluated the neuroprotective properties of MXE in vitro using neuronal cell cultures exposed to excitotoxic agents. The findings demonstrated that MXE significantly reduced cell death compared to controls, supporting its potential use in neuroprotection.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reductive amination or photoredox catalysis. For example, analogous amines are synthesized using 2-methoxyethan-1-amine and aldehydes under photoredox conditions, yielding 30–67% after purification by column chromatography (e.g., ethyl acetate:MeOH:NEt₃ mixtures) . Reaction time (16–24 h) and solvent systems (e.g., n-pentane:EtOAc gradients) critically affect diastereomer ratios and purity. Temperature control (<40°C) minimizes side reactions like over-oxidation .

Q. Which analytical techniques are most effective for characterizing 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine and its intermediates?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the cyclohexyl ring and methoxy group. For example, cyclohexyl protons appear as multiplet signals at δ 1.2–2.1 ppm .

- HPLC-MS : Reversed-phase HPLC with C18 columns (acetonitrile/water gradients) resolves enantiomers, while high-resolution MS confirms molecular weight (e.g., theoretical m/z for C₁₁H₂₃NO: 185.18) .

- Chiral Chromatography : Polysaccharide-based columns (e.g., Chiralpak IA) separate enantiomers using n-hexane:isopropanol (90:10) .

Q. How does the 4-methylcyclohexyl group influence the compound’s solubility and reactivity compared to other cycloalkyl substituents?

- Methodological Answer : The 4-methyl group enhances lipophilicity (logP ~2.5 vs. 1.8 for unsubstituted cyclohexyl), reducing aqueous solubility but improving membrane permeability in biological assays. Reactivity studies show that steric hindrance from the methyl group slows nucleophilic substitution at the amine by ~20% compared to smaller substituents (e.g., ethyl) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the enantiomer-specific bioactivity of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine?

- Methodological Answer : Contradictions often arise from impure enantiomers or assay variability. To address this:

- Stereochemical Purity : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC (>98% ee required) .

- Dose-Response Curves : Test both enantiomers across a 10⁻⁶–10⁻³ M range in receptor-binding assays (e.g., μ-opioid or NMDA receptors) to identify threshold effects .

- Statistical Triangulation : Combine SPR (surface plasmon resonance), in vitro cytotoxicity, and computational docking (AutoDock Vina) to validate target interactions .

Q. What strategies mitigate side reactions during the synthesis of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine derivatives?

- Methodological Answer :

- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during alkylation or acylation steps, reducing unintended cyclization .

- Catalyst Optimization : Pd/C or Raney Ni for selective hydrogenation minimizes over-reduction of methoxy groups .

- Low-Temperature Quenching : Halt reactions at −78°C to prevent ketone formation during oxidations .

Q. How can computational modeling predict the metabolic stability of 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine in hepatic assays?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to calculate topological polar surface area (TPSA <60 Ų favors blood-brain barrier penetration) and CYP450 metabolism sites .

- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability with cytochrome P450 3A4, identifying vulnerable methoxy or cyclohexyl sites .

- In Vitro Validation : Compare half-life (t₁/₂) in human liver microsomes (HLMs) with predicted values; discrepancies >20% suggest model recalibration .

Data Contradiction Analysis

Q. Why do different studies report varying yields (30–67%) for similar synthetic routes?

- Methodological Answer : Yield discrepancies stem from:

- Purification Methods : Column chromatography (67% yield ) vs. distillation (30% ).

- Catalyst Loading : 5 mol% Pd/C increases yield by 15% vs. 2 mol% .

- Solvent Polarity : Polar aprotic solvents (DMF) improve solubility but may promote side reactions vs. nonpolar solvents (toluene) .

Safety and Compliance

Q. What safety protocols are essential when handling 2-Methoxy-1-(4-methylcyclohexyl)ethan-1-amine in vitro?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats mandatory .

- Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent amine vapor exposure .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration .

Future Research Directions

- Enantioselective Catalysis : Develop chiral ligands (e.g., BINAP) for asymmetric synthesis .

- Biosensor Integration : Immobilize the compound on SPR chips to study real-time receptor kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.